2-Fluoro-4-methylphenylacetonitrile
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Overview
Description
2-Fluoro-4-methylphenylacetonitrile is a chemical compound with the molecular formula C9H8FN. It is used primarily for research purposes in various scientific fields. The compound consists of nine carbon atoms, eight hydrogen atoms, one fluorine atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methylphenylacetonitrile typically involves the reaction of 2-fluoro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield the desired nitrile compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylphenylacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Substituted nitriles.
Reduction: Corresponding amines.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
2-Fluoro-4-methylphenylacetonitrile is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methylphenylacetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenylacetonitrile: Similar in structure but with different positional isomerism.
2-Fluoro-4-methylphenol: Similar in structure but with a hydroxyl group instead of a nitrile group
Uniqueness
2-Fluoro-4-methylphenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and nitrile groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-(2-fluoro-4-methylphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKIAFUFMNTJCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380963 |
Source
|
Record name | 2-Fluoro-4-methylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518070-26-3 |
Source
|
Record name | 2-Fluoro-4-methylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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